(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
Overview
Description
(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol , also known by its chemical formula C14H21NO3 , is a compound with intriguing pharmacological potential. Its structure combines an isoquinoline ring system with ethoxy groups and a hydroxyl moiety.
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of appropriate precursors. While I don’t have specific synthetic details, researchers have likely explored various routes to obtain it. Further studies are needed to optimize its synthesis for practical applications.
Molecular Structure Analysis
The molecular structure of (6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol reveals the following key features:
- Isoquinoline Ring : The central isoquinoline ring imparts rigidity and contributes to its biological activity.
- Ethoxy Groups : The two ethoxy (C2H5O-) substituents enhance solubility and influence interactions with biological targets.
- Hydroxyl Group : The hydroxyl (OH) group may participate in hydrogen bonding and affect the compound’s reactivity.
Chemical Reactions Analysis
The compound’s reactivity likely involves nucleophilic substitution, oxidation, and other transformations. Investigating its behavior under various conditions can reveal valuable insights.
Physical And Chemical Properties Analysis
- Physical State : It likely exists as a solid or crystalline material.
- Melting Point : Experimental data would provide insight into its melting behavior.
- Solubility : The compound’s solubility in various solvents impacts its formulation and bioavailability.
Safety And Hazards
Safety considerations are crucial:
- Toxicity : Assessing its toxicity profile is essential for safe handling and potential therapeutic use.
- Environmental Impact : Disposal and environmental effects should be evaluated.
Future Directions
Future research should focus on:
- Biological Activity : Investigate its potential as an anticancer, anti-inflammatory, or neuroprotective agent.
- Structure-Activity Relationship : Explore modifications to enhance potency and selectivity.
- Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion.
properties
IUPAC Name |
(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-3-17-13-7-10-5-6-15-12(9-16)11(10)8-14(13)18-4-2/h7-8,12,15-16H,3-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQAWCGRYSDGHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)CO)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588762 | |
Record name | (6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol | |
CAS RN |
955287-46-4 | |
Record name | (6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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